(Z)-2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
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Overview
Description
(Z)-2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a furan ring, a benzofuran moiety, and an acetamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide typically involves multiple steps:
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Formation of the Benzofuran Core: : The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxyacetophenone and an appropriate aldehyde, the benzofuran ring can be formed via an aldol condensation followed by cyclization.
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Introduction of the Furan Ring: : The furan ring is introduced through a condensation reaction with furfural. This step often requires a catalyst such as piperidine or pyrrolidine to facilitate the formation of the furan-2-ylmethylene moiety.
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Attachment of the Acetamide Group: : The final step involves the reaction of the intermediate compound with chloroacetamide under basic conditions to form the acetamide linkage. This step may require a base such as sodium hydroxide or potassium carbonate to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
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Reduction: : Reduction reactions can target the carbonyl groups in the benzofuran and acetamide moieties, potentially converting them to alcohols or amines.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, which could be explored further.
Medicine
Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
Material Science: The compound’s properties could be leveraged in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which (Z)-2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide exerts its effects depends on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The furan and benzofuran rings may interact with hydrophobic pockets, while the acetamide group could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide: Lacks the methyl group at the 7-position of the benzofuran ring.
(Z)-2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The presence of the methyl group at the 7-position of the benzofuran ring and the specific acetamide linkage confer unique chemical properties and reactivity to (Z)-2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-9-12(21-8-14(17)18)5-4-11-15(19)13(22-16(9)11)7-10-3-2-6-20-10/h2-7H,8H2,1H3,(H2,17,18)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOVBTQQGGWOCG-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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